molecular formula C15H16O4 B2368022 Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate CAS No. 402614-64-6

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate

Cat. No. B2368022
CAS RN: 402614-64-6
M. Wt: 260.289
InChI Key: JRNBHTDRKXZYAC-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C16H18O4. It is a white solid that is soluble in organic solvents such as chloroform and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Palladium-Catalysed Arylation

  • Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is used in palladium-catalysed direct arylation. It serves as an alternative reagent to furan for synthesizing mono- or poly-arylated furans (Fu & Doucet, 2011).
  • Another study explored its use in palladium-catalysed direct heteroarylations of heteroaromatics, facilitating the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

Ring Formation in Organic Synthesis

  • Its application extends to organic synthesis, particularly in intramolecular ring formation processes, leading to the creation of complex molecular structures (Yakushijin, Tsuruta, & Furukawa, 1982).

Anodic Oxidation Studies

  • Anodic oxidation studies of methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate have been conducted to understand its reactivity and potential applications in synthetic chemistry (Torii, Tanaka, & Okamoto, 1972).

Synthesis and Pharmacological Study

Lewis Acid Promoted Reactions

  • The compound's utility in Lewis acid-promoted reactions, particularly in generating enantiomerically pure cis-2,5-substituted tetrahydrofurans, was explored (Panek & Beresis, 1993).

Renewable PET Synthesis

Mutagenicity Studies

properties

IUPAC Name

methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNBHTDRKXZYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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